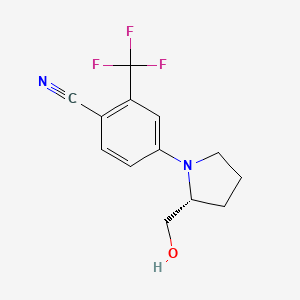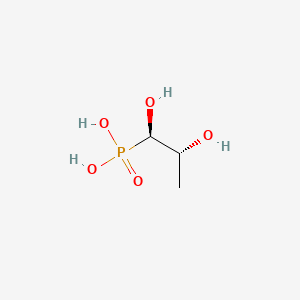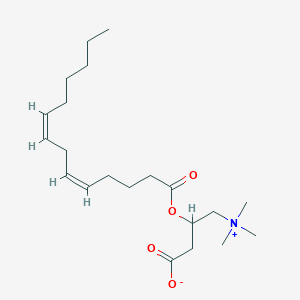
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as RO5024048, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective and potent antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.
作用機序
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a selective antagonist of the orexin-1 receptor, which is predominantly expressed in the hypothalamus. The orexin system plays a crucial role in the regulation of sleep and wakefulness, as well as in the modulation of other physiological functions, such as feeding behavior, energy metabolism, and stress response. By blocking the orexin-1 receptor, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile inhibits the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
In preclinical studies, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been shown to increase sleep duration and reduce wakefulness in rodents and non-human primates. It has also been demonstrated to decrease food intake and body weight in obese rodents. In addition, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential use in the treatment of addiction. However, further studies are needed to elucidate the long-term effects of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile on physiological functions.
実験室実験の利点と制限
One of the main advantages of using (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile in lab experiments is its high selectivity and potency for the orexin-1 receptor, which allows for the specific modulation of the orexin system without affecting other neurotransmitter systems. However, one limitation of using (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is its low solubility in water, which may require the use of organic solvents in experiments. Additionally, the short half-life of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile in vivo may limit its therapeutic potential.
将来の方向性
Future research on (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile could focus on its potential therapeutic application in the treatment of sleep disorders, addiction, and obesity. Additionally, further studies are needed to elucidate the long-term effects of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile on physiological functions and to develop more potent and selective orexin-1 receptor antagonists. Finally, the use of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile as a tool compound in preclinical and clinical research could lead to a better understanding of the role of the orexin system in various physiological and pathological processes.
合成法
The synthesis of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile involves several steps, including the reaction of 2-(trifluoromethyl)benzonitrile with (R)-1-boc-pyrrolidin-2-ol followed by deprotection of the Boc group with TFA. The final product is obtained after purification by chromatography. The yield of the synthesis method is around 20%.
科学的研究の応用
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been extensively studied for its potential therapeutic application in the treatment of sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its role in the regulation of appetite, addiction, and stress response. Additionally, (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been used as a tool compound in preclinical and clinical research to understand the role of the orexin-1 receptor in various physiological and pathological processes.
特性
IUPAC Name |
4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQKMYNNNUHOL-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






